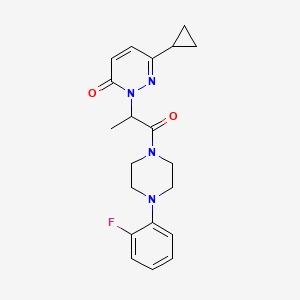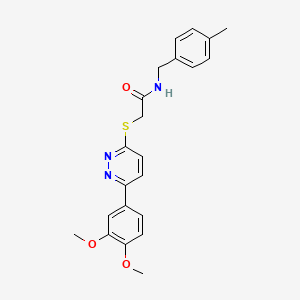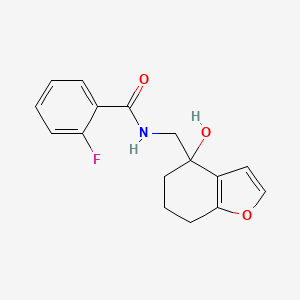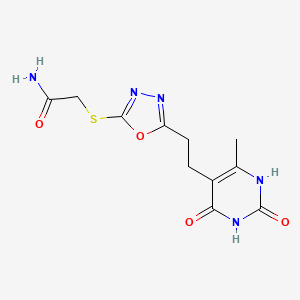
6-cyclopropyl-2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-cyclopropyl-2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H23FN4O2 and its molecular weight is 370.428. The purity is usually 95%.
BenchChem offers high-quality 6-cyclopropyl-2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopropyl-2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photostability and Photochemistry
Research by Mella, Fasani, and Albini (2001) on a closely related compound, ciprofloxacin, elucidates the photostability and photochemical behavior of fluoroquinolones in aqueous solutions. Their study demonstrates the complex interactions of fluoroquinolones with light, revealing low-efficiency substitution reactions and the impact of environmental conditions on these processes. Such investigations are crucial for understanding the stability and degradation pathways of pharmaceutical compounds under various storage conditions and environmental exposures (Mella, Fasani, & Albini, 2001).
Antimicrobial Properties
Patel, Patel, and Chauhan (2007) have synthesized amide derivatives of quinolone, exploring their antimicrobial properties against various strains of bacteria and fungi. Their research aims to enhance the antibacterial and antifungal efficacy of quinolone derivatives through structural modifications, offering potential new treatments for infectious diseases (Patel, Patel, & Chauhan, 2007).
Antitubercular Properties
Sriram, Yogeeswari, and Reddy (2006) developed pyrazinamide Mannich bases and evaluated their antitubercular properties. Their study highlights the importance of structural modifications in enhancing the efficacy of compounds against Mycobacterium tuberculosis, contributing to the development of new antitubercular agents (Sriram, Yogeeswari, & Reddy, 2006).
Antinociceptive Activity
Gokçe, Doğruer, and Şahin (2001) investigated the antinociceptive activity of 3-pyridazinone derivatives, identifying compounds with significant pain-relieving properties. Such research contributes to the discovery of new analgesics with potential applications in pain management (Gokçe, Doğruer, & Şahin, 2001).
Synthesis and Antimicrobial Study
Patel and Patel (2010) focused on synthesizing fluoroquinolone-based 4-thiazolidinones and evaluating their antimicrobial activities. Their work emphasizes the role of fluoroquinolone derivatives in developing new antimicrobial agents, which could lead to innovative treatments for bacterial infections (Patel & Patel, 2010).
properties
IUPAC Name |
6-cyclopropyl-2-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-14(25-19(26)9-8-17(22-25)15-6-7-15)20(27)24-12-10-23(11-13-24)18-5-3-2-4-16(18)21/h2-5,8-9,14-15H,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNHTQYOARRUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~5~-(3-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2864887.png)
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2864890.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2864893.png)

![N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2864897.png)
![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864899.png)
![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2864900.png)
![1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2864901.png)

![(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2864904.png)
![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2864906.png)
